({2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)propanedinitrile
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Overview
Description
2-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)PROPANEDINITRILE is a complex organic compound that features a piperazine ring, a pyridopyrimidine core, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)PROPANEDINITRILE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridopyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine moiety is introduced.
Attachment of the nitrile group: This can be done through a condensation reaction with a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)PROPANEDINITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The piperazine ring and other functional groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)PROPANEDINITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)PROPANEDINITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Properties
Molecular Formula |
C23H19ClN6O |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C23H19ClN6O/c1-16-4-3-7-30-21(16)27-22(20(23(30)31)12-17(14-25)15-26)29-10-8-28(9-11-29)19-6-2-5-18(24)13-19/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
ZKKZPLSUZGQQDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C#N)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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